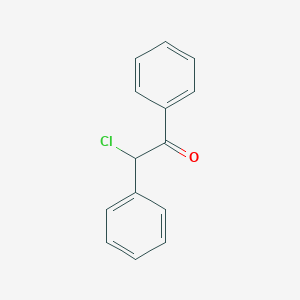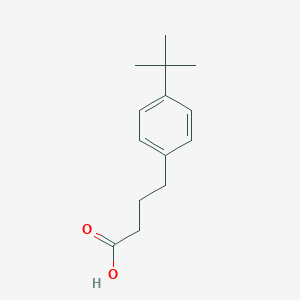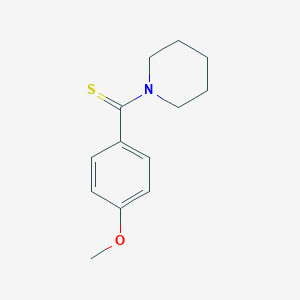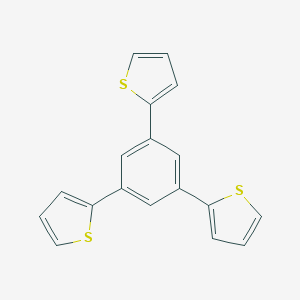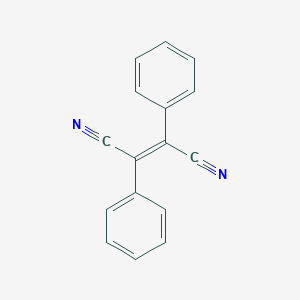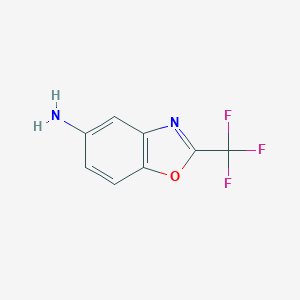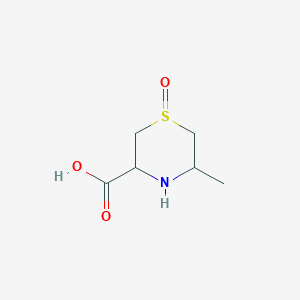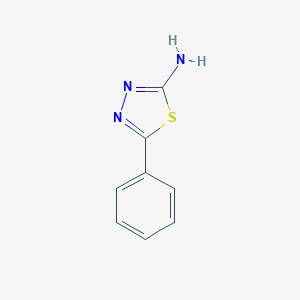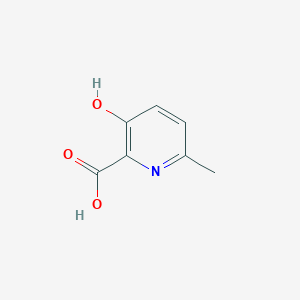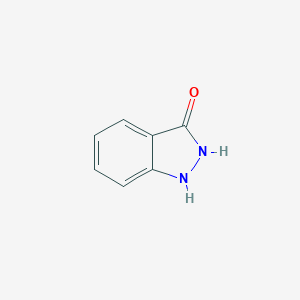
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide
Vue d'ensemble
Description
N-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, also known as BPin, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPin is a versatile reagent that can be used for various chemical reactions, including cross-coupling reactions and C-H functionalization.
Mécanisme D'action
The mechanism of action of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in cross-coupling reactions involves the transfer of boron from this compound to a palladium catalyst. The palladium catalyst then undergoes oxidative addition to form a palladium-boron intermediate. This intermediate then undergoes transmetallation with an organic halide to form a new carbon-carbon or carbon-heteroatom bond.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects as it is primarily used in chemical reactions and not for medicinal purposes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in chemical reactions has several advantages. This compound is a stable and easy-to-handle reagent that can be stored for an extended period. This compound is also relatively inexpensive compared to other boron sources. However, this compound has some limitations in lab experiments. This compound is not very soluble in common organic solvents, which can limit its use in some reactions. This compound can also be sensitive to air and moisture, which can affect its reactivity.
Orientations Futures
There are several future directions for the use of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in scientific research. One potential direction is the development of new cross-coupling reactions using this compound as a boron source. Another potential direction is the use of this compound in C-H functionalization reactions to form new carbon-heteroatom bonds. Additionally, the use of this compound in asymmetric synthesis reactions is an area of active research. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this versatile reagent.
Conclusion
N-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, or this compound, is a versatile reagent that has gained significant attention in scientific research due to its unique properties. This compound can be used in various chemical reactions, including cross-coupling reactions and C-H functionalization. This compound has several advantages in lab experiments, but also has some limitations. The future directions for the use of this compound in scientific research include the development of new cross-coupling reactions, C-H functionalization reactions, asymmetric synthesis reactions, and synthetic methods.
Applications De Recherche Scientifique
N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide has been widely used in scientific research as a reagent for various chemical reactions. One of the most significant applications of this compound is in cross-coupling reactions. This compound can be used as a boron source in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This compound can also be used in Negishi cross-coupling reactions to form carbon-zinc bonds. In addition, this compound can be used in C-H functionalization reactions to form carbon-heteroatom bonds.
Propriétés
IUPAC Name |
N'-(5-bromopyridin-2-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPIAUFTPZZJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


